molecular formula C12H11N5O B14170647 (2-amino-7H-purin-8-yl)(phenyl)methanol CAS No. 4460-09-7

(2-amino-7H-purin-8-yl)(phenyl)methanol

Cat. No.: B14170647
CAS No.: 4460-09-7
M. Wt: 241.25 g/mol
InChI Key: RIQYVAYEPWVCNL-UHFFFAOYSA-N
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Description

(2-amino-7H-purin-8-yl)(phenyl)methanol is a chemical compound with the molecular formula C12H11N5O. It is a derivative of purine, a heterocyclic aromatic organic compound, and contains both amino and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-amino-7H-purin-8-yl)(phenyl)methanol typically involves the reaction of purine derivatives with phenylmethanol under specific conditions. One common method involves the use of a purine derivative, such as 2-amino-7H-purine, which is reacted with phenylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-amino-7H-purin-8-yl)(phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(2-amino-7H-purin-8-yl)(phenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-amino-7H-purin-8-yl)(phenyl)methanol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. For example, it has been shown to inhibit certain enzymes involved in DNA synthesis, leading to potential anticancer effects. The compound’s structure allows it to interact with various pathways, making it a versatile molecule for research .

Comparison with Similar Compounds

Similar Compounds

  • (2-amino-6-chloropurin-8-yl)(phenyl)methanol
  • (2-amino-7H-purin-8-yl)(4-methylphenyl)methanol
  • (2-amino-7H-purin-8-yl)(2-chlorophenyl)methanol

Uniqueness

(2-amino-7H-purin-8-yl)(phenyl)methanol is unique due to its specific combination of amino and phenyl groups attached to the purine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in research and industrial applications .

Properties

CAS No.

4460-09-7

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

(2-amino-7H-purin-8-yl)-phenylmethanol

InChI

InChI=1S/C12H11N5O/c13-12-14-6-8-10(17-12)16-11(15-8)9(18)7-4-2-1-3-5-7/h1-6,9,18H,(H3,13,14,15,16,17)

InChI Key

RIQYVAYEPWVCNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=NC(=NC=C3N2)N)O

Origin of Product

United States

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